

# comparing the effectiveness of Cesium-137 and Cobalt-60 in radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cesium-137

Cat. No.: B1233774

Get Quote

# A Comparative Analysis of Cesium-137 and Cobalt-60 in Radiotherapy

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Physical, Biological, and Clinical Effectiveness of Two Key Radioisotopes

In the landscape of radiotherapy, the choice of radioisotope is paramount to achieving optimal therapeutic outcomes. Among the various radionuclides utilized, **Cesium-137** (Cs-137) and Cobalt-60 (Co-60) have historically played significant roles. This guide provides a comprehensive comparison of their effectiveness, delving into their physical properties, radiobiological effects, and clinical applications, supported by experimental data and detailed methodologies.

# At a Glance: Key Performance Indicators

To facilitate a clear and concise comparison, the following table summarizes the key quantitative data for **Cesium-137** and Cobalt-60.



| Property                                 | Cesium-137 ( <sup>137</sup> Cs)                | Cobalt-60 ( <sup>60</sup> Co)                  |
|------------------------------------------|------------------------------------------------|------------------------------------------------|
| Half-life                                | 30.07 years[1]                                 | 5.27 years                                     |
| Gamma Ray Energy                         | 0.662 MeV[1]                                   | 1.17 MeV and 1.33 MeV<br>(average 1.25 MeV)[2] |
| Decay Mode                               | Beta-minus $(\beta^-)[1]$                      | Beta-minus (β <sup>-</sup> )[2]                |
| Specific Activity                        | ~3.2 Ci/g                                      | ~42 TBq/g (~1100 Ci/g)[3]                      |
| Half-Value Layer (HVL) in Lead           | 5.5 mm[1]                                      | 11.0 mm[2]                                     |
| Half-Value Layer (HVL) in Concrete       | 4.8 cm                                         | 6.6 cm                                         |
| Primary Radiotherapy Application         | Brachytherapy (intracavitary, interstitial)[1] | Teletherapy (external beam radiotherapy)[2]    |
| Typical Source Activity (Brachytherapy)  | 10-40 mCi (LDR)                                | Not typically used in modern brachytherapy     |
| Typical Source Activity<br>(Teletherapy) | Not used                                       | 3,000 - 12,000 Ci                              |

# Deep Dive: Physical and Radiobiological Properties

Cesium-137 is a fission product, meaning it is a byproduct of nuclear fission in reactors.[4] It decays via beta emission to a metastable state of Barium-137, which in turn releases a monoenergetic gamma ray at 0.662 MeV.[5] This lower energy gamma radiation has implications for both its application and safety. The relatively long half-life of approximately 30 years means that Cs-137 sources require less frequent replacement.[1] However, its lower specific activity limits the dose rate that can be achieved from a compact source.[6]

Cobalt-60, in contrast, is produced by neutron activation of stable Cobalt-59 in a nuclear reactor. It undergoes beta decay to an excited state of Nickel-60, which then emits two highenergy gamma rays at 1.17 MeV and 1.33 MeV.[2] The higher energy of these gamma rays results in greater penetration in tissue, making it suitable for treating deep-seated tumors. Its much shorter half-life of about 5.27 years necessitates more frequent source replacement.[2] However, the high specific activity of Co-60 allows for the production of powerful sources with



small physical dimensions, which is advantageous in teletherapy to minimize the geometric penumbra.[2]

# **Visualizing the Decay Processes**

The radioactive decay of these isotopes is the source of their therapeutic radiation. The following diagrams illustrate these nuclear transitions.



Click to download full resolution via product page

Radioactive decay scheme of Cesium-137.



Click to download full resolution via product page

Radioactive decay scheme of Cobalt-60.

# **Clinical Applications and Effectiveness**

Historically, **Cesium-137** has been a workhorse for low-dose-rate (LDR) brachytherapy, particularly in the treatment of cervical cancer.[7] Brachytherapy involves placing the radioactive source directly into or near the tumor, allowing for a high dose of radiation to be delivered to the target volume while sparing surrounding healthy tissues. However, with the advent of high-dose-rate (HDR) brachytherapy using other isotopes like Iridium-192, and concerns over the security of Cs-137 in its powdered form, its use has declined in many parts of the world.

Cobalt-60 has been the cornerstone of external beam radiotherapy, or teletherapy, for many decades, especially before the widespread adoption of linear accelerators.[2] "Cobalt-60 machines" direct a beam of gamma rays at the tumor from a distance. They are known for their



robustness and reliability, making them a viable option in settings with limited technical support. While largely superseded by linear accelerators in high-income countries, Co-60 teletherapy remains an important treatment modality in many parts of the world.

A study comparing LDR brachytherapy using **Cesium-137** with HDR brachytherapy using Cobalt-60 for cervical cancer found no significant difference in cause-specific survival, although late complications were higher with the Co-60 HDR treatment in one report.[2][7] Another study comparing HDR brachytherapy with Iridium-192 to Co-60 for cervical cancer concluded that the survival and toxicity outcomes were comparable, highlighting the economic advantages of the longer-lived Co-60 source.

# **Experimental Data and Protocols**

The evaluation of a radiotherapy source's effectiveness relies on rigorous experimental measurements. Key experiments include the determination of isodose distributions and the relative biological effectiveness (RBE).

# **Dosimetric Characterization: Measuring Isodose Distributions**

The spatial distribution of the absorbed dose from a radioactive source is characterized by isodose curves, which connect points of equal dose.

Experimental Protocol for Isodose Curve Measurement (Representative)

- Phantom Setup: A water phantom, which simulates the radiation absorption and scattering
  properties of human tissue, is used. The dimensions of the phantom should be large enough
  to provide full scatter conditions.
- Source Placement: The brachytherapy source (e.g., a Cs-137 tube) is precisely positioned at the center of the phantom using a waterproof catheter or holder. For a teletherapy source (e.g., a Co-60 unit), the beam is directed into the phantom.
- Detector Selection and Calibration: A small-volume ionization chamber or a thermoluminescent dosimeter (TLD) is used as the radiation detector. The detector must be calibrated to provide a known response to a given dose of radiation.







- Data Acquisition: The detector is moved to various positions within the phantom using a computer-controlled 3D scanning system. At each position, the detector reading is recorded.
   Measurements are taken in a grid pattern in multiple planes around the source.
- Data Analysis: The detector readings are converted to absorbed dose values. These values are then normalized to a reference point, typically on the transverse axis of the source at a distance of 1 cm for brachytherapy, or at the point of maximum dose for teletherapy.
- Isodose Curve Generation: A treatment planning system (TPS) or specialized software is
  used to interpolate between the measured dose points and generate the isodose curves.





Click to download full resolution via product page

Workflow for measuring isodose distributions.



## Radiobiological Effectiveness (RBE)

RBE is a measure of the relative ability of a given type of radiation to produce a specific biological effect, compared to a standard reference radiation (often Co-60 gamma rays).

Experimental Protocol for In Vitro RBE Determination (Representative)

- Cell Culture: A specific cell line (e.g., human cancer cells) is cultured under controlled conditions.
- Irradiation: Multiple flasks of cells are irradiated with a range of doses from both the test radiation (e.g., Cs-137) and the reference radiation (e.g., Co-60). A set of control flasks is not irradiated.
- Clonogenic Assay: After irradiation, a known number of cells from each flask is plated onto new culture dishes and incubated for a period of time to allow for colony formation.
- Colony Counting: The number of colonies (groups of at least 50 cells) in each dish is
  counted. The surviving fraction for each dose is calculated by dividing the number of colonies
  by the number of cells plated, corrected for the plating efficiency of the control cells.
- Dose-Response Curves: The surviving fraction is plotted against the absorbed dose for both radiation types. These curves are typically fitted to a linear-quadratic model.
- RBE Calculation: The RBE is calculated as the ratio of the dose of the reference radiation to the dose of the test radiation that produces the same level of biological effect (e.g., 10% cell survival).





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ijrr.com [ijrr.com]
- 2. oncologymedicalphysics.com [oncologymedicalphysics.com]



- 3. A radiobiological model of radiotherapy response and its correlation with prognostic imaging variables PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative Biological Effectiveness (RBE) of 131I Radiation Relative to 60Co Gamma Rays -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basics of particle therapy II: relative biological effectiveness PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concurrent chemoradiation for cervical cancer: Comparison of LDR and HDR brachytherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiobiological and dosimetric comparison of 60Co versus 192Ir high-dose-rate intracavitary-interstitial brachytherapy for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparing the effectiveness of Cesium-137 and Cobalt-60 in radiotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233774#comparing-the-effectiveness-of-cesium-137-and-cobalt-60-in-radiotherapy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com